3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide

Lipophilicity Membrane Permeability Drug-likeness

Prioritize CAS 1040668-47-0 for your CTPS1 inhibitor SAR program. Its unique 3-chlorophenyl regioisomer and N-pentyl sidechain provide a structurally differentiated scaffold versus common 4-chloro and short-chain analogs, enabling systematic exploration of regioisomeric selectivity and lipophilicity (cLogP ≈3.8–4.2). Ideal for hit-to-lead profiling where enhanced membrane permeability for intracellular target engagement in lymphocyte proliferation assays is critical. Ensure ≥98% purity to avoid impurity artifacts in selectivity screens. Also recommended for computational docking studies exploring halogen-aromatic interactions and extended linker geometries.

Molecular Formula C18H23ClN4O2S
Molecular Weight 394.9 g/mol
CAS No. 1040668-47-0
Cat. No. B6557118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide
CAS1040668-47-0
Molecular FormulaC18H23ClN4O2S
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C18H23ClN4O2S/c1-2-3-4-10-20-16(24)9-8-15-12-26-18(22-15)23-17(25)21-14-7-5-6-13(19)11-14/h5-7,11-12H,2-4,8-10H2,1H3,(H,20,24)(H2,21,22,23,25)
InChIKeySKOQWZMTOKPMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide (CAS 1040668-47-0): Sourcing & Baseline Profile for Procurement Decisions


3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide (CAS: 1040668-47-0) is a synthetic, small-molecule thiazole derivative featuring a 3-chlorophenyl urea moiety linked to a thiazole core and an N-pentylpropanamide side chain . Its molecular formula is C₁₈H₂₃ClN₄O₂S, with a molecular weight of approximately 394.9 g/mol . The compound belongs to a broader class of aminothiazole-based inhibitors exemplified in patent literature as cytidine triphosphate synthase 1 (CTPS1) inhibitors, a target implicated in lymphocyte proliferation and oncology indications [1]. However, publicly available quantitative bioactivity or selectivity data for this specific compound are extremely limited, and differentiation claims must be contextualized against this data scarcity.

Why Generic Substitution Fails: Structural Specificity of 3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide vs. In-Class Analogs


Within the 2-ureidothiazole scaffold, minor modifications to the N-substituent, chlorophenyl regioisomerism, or linker length (acetamide vs. propanamide) can profoundly alter target engagement, potency, selectivity, and physicochemical properties. The 3-chlorophenyl regioisomer of the target compound (CAS 1040668-47-0) is structurally distinct from its 4-chlorophenyl counterpart, and such a regioisomeric switch may abrogate or invert selectivity at biological targets such as CTPS1 [1]. The N-pentyl chain length in the target compound—which differs from N-ethyl, N-isopropyl, N-benzyl, or heteroaryl-substituted analogs available in the same series —directly impacts lipophilicity (predicted logP), metabolic stability, and target binding. Given that patent-class aminothiazole CTPS1 inhibitors demonstrate nanomolar potency and isoform selectivity [1], generic interchange within this class without matched bioactivity validation carries a high risk of selecting a compound with suboptimal or divergent pharmacological properties.

Quantitative Differentiation Evidence for 3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide: Comparator-Based Data for Scientific Selection


Predicted Lipophilicity (clogP) as a Proxy for Membrane Permeability: N-Pentyl vs. N-Ethyl and N-Isopropyl Analogs

The N-pentyl side chain of CAS 1040668-47-0 confers higher calculated lipophilicity compared to closely related N-ethyl (CAS 1040667-90-0) and N-isopropyl (CAS 1040667-68-2) analogs. Utilizing class-level structure-property relationship principles, each additional methylene unit in the linear alkyl chain increases logP by approximately 0.5 units [1]. This predicts improved passive membrane permeability for the target compound relative to shorter-chain analogs, a critical factor for intracellular target access such as CTPS1 [2].

Lipophilicity Membrane Permeability Drug-likeness Physicochemical Differentiation

3-Chlorophenyl Regioisomer Differentiation: Potential Impact on CTPS1 Binding Affinity and Isoform Selectivity

The target compound employs a 3-chlorophenyl urea substituent, differentiating it from the 4-chlorophenyl (para) regioisomer. In structurally related 2-aminothiazole urea series, the position of the chlorine substituent on the phenyl ring can alter hydrogen bonding geometry within the target binding pocket, potentially affecting both potency and selectivity profiles. Within the CTPS1 inhibitor chemotype disclosed in patent literature, specific halogen substitution patterns are critical for achieving selectivity over CTPS2 [1].

Regioisomerism CTPS1 Inhibition Binding Affinity Isoform Selectivity

Propanamide Linker Length Differentiation vs. Acetamide Series: Implications for Conformational Flexibility and Target Fit

CAS 1040668-47-0 features a propanamide linker (3-carbon chain) between the thiazole core and the terminal amide, distinguishing it from acetamide-linked analogs (2-carbon chain) such as CAS 923139-56-4. The additional methylene unit in the propanamide linker provides increased conformational flexibility and extends the spatial reach of the N-pentyl amide group, which may influence binding mode within enzyme active sites [1]. In CTPS1 inhibitor patent literature, linker length variation is a key structural parameter for optimizing potency and pharmacokinetic properties [2].

Linker Length Conformational Flexibility Structure-Activity Relationship CTPS1

Pre-competitive Research-Grade Purity Thresholds: Minimizing Non-specific Assay Interference in Hit-to-Lead Campaigns

For procurement from chemical suppliers, the target compound is typically offered at ≥95% purity (HPLC-verified) . In contrast, structurally similar compounds (e.g., CAS 1040667-68-2, N-isopropyl analog) are also available at ≥95% purity, but batch-to-batch variability in purity can significantly impact assay reproducibility. Specification of ≥98% purity for CAS 1040668-47-0 would reduce the risk of non-specific assay interference (e.g., from residual synthetic intermediates or metal catalysts) compared to standard 95% purity grades, particularly important for sensitive enzymatic assays such as CTPS1 inhibition screening [1].

Purity Threshold Assay Interference Procurement Specification Hit-to-Lead

Best Application Scenarios for 3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-pentylpropanamide: Translating Evidence into Research Use Cases


CTPS1 Inhibitor Hit-to-Lead and Lead Optimization Campaigns Requiring the 3-Chlorophenyl N-Pentyl Chemotype

Given the structural alignment of CAS 1040668-47-0 with the aminothiazole CTPS1 inhibitor chemotype disclosed in patent applications [1], this compound is best positioned as a starting point or comparator for hit-to-lead programs targeting CTPS1-dependent cancers (e.g., T-cell acute lymphoblastic leukemia, B-cell lymphomas). The 3-chlorophenyl substitution and N-pentyl chain distinguish it from the 4-chloro and shorter-chain analogs that populate screening libraries, offering a differentiated vector for SAR exploration. As noted in Evidence Item 2 (Section 3), regioisomeric specificity is critical; this compound's meta-chloro configuration may confer unique CTPS1 binding interactions relative to para-substituted analogs. Researchers should prioritize this compound when their pharmacophore model requires a linear 5-carbon N-alkyl chain combined with 3-chlorophenyl urea functionality, particularly if intracellular target access (Evidence Item 1) is a key design parameter.

Intracellular Target Engagement Assays Where Enhanced Membrane Permeability Is Critical

The higher predicted lipophilicity (clogP ≈ 3.8–4.2) of CAS 1040668-47-0 compared to shorter N-alkyl analogs (Evidence Item 1, Section 3) makes this compound particularly suitable for cell-based assays measuring intracellular target engagement of CTPS1 or other cytosolic targets. The N-pentyl chain is expected to enhance passive diffusion across cell membranes relative to N-ethyl or N-isopropyl variants [1]. This is especially relevant for phenotypic screening cascades in lymphocyte proliferation assays, where CTPS1 inhibitors must access the intracellular CTPS1 enzyme to block de novo CTP synthesis and downstream lymphocyte expansion [2]. Procurement for cell-based assay batteries should prioritize this compound when membrane permeability is a known liability within the analog series.

Negative Control Compound Sourcing for Selectivity Profiling Against CTPS2 and Off-Target Panels

In the absence of publicly available CTPS1/CTPS2 selectivity data, CAS 1040668-47-0 may serve as a structural probe for selectivity profiling campaigns. As noted in Evidence Item 2 (Section 3), the 3-chloro vs. 4-chloro regioisomerism and the N-pentyl chain length are both potential selectivity determinants [1]. Researchers should source this compound alongside its 4-chlorophenyl regioisomer and shorter-chain analogs (e.g., N-ethyl, N-isopropyl) to assemble a targeted analog panel for systematic selectivity screening. Procurement of ≥98% purity material (Evidence Item 4) is strongly recommended for selectivity assays to minimize impurity-driven false signals.

In Silico Docking and Molecular Dynamics Studies Requiring a Structurally Unique Aminothiazole Probe

CAS 1040668-47-0 serves as a structurally differentiated computational probe for molecular docking and molecular dynamics studies of CTPS1 or related aminothiazole-binding targets. The combination of the 3-chlorophenyl urea, propanamide linker, and N-pentyl chain (Evidence Items 1–3, Section 3) provides a unique conformational sampling range for pharmacophore modeling [1]. Computational chemists should select this compound over shorter-chain or different-regioisomer analogs when exploring binding modes that require extended linker geometries or specific halogen-aromatic interactions with the target binding pocket. The compound's well-defined 2D structure and vendor availability facilitate seamless integration into virtual screening workflows.

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